Methyl 4-(1,1-difluoroethyl)thiazole-2-carboxylate
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Overview
Description
Methyl 4-(1,1-difluoroethyl)thiazole-2-carboxylate is a thiazole derivative, a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including vitamins, antibiotics, and other pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1,1-difluoroethyl)thiazole-2-carboxylate typically involves the reaction of appropriate thiazole precursors with methylating agents under controlled conditions. One common method includes the use of methyl iodide (MeI) as the methylating agent in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(1,1-difluoroethyl)thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH), and water (H2O).
Reduction: LiAlH4, NaBH4, ethanol (EtOH), and THF.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and solvents like DMF and dichloromethane (DCM).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(1,1-difluoroethyl)thiazole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-(1,1-difluoroethyl)thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Comparison: Methyl 4-(1,1-difluoroethyl)thiazole-2-carboxylate is unique due to the presence of the difluoroethyl group, which can enhance its biological activity and stability compared to other thiazole derivatives. This structural modification can lead to improved pharmacokinetic properties and increased potency in various applications .
Properties
Molecular Formula |
C7H7F2NO2S |
---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
methyl 4-(1,1-difluoroethyl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C7H7F2NO2S/c1-7(8,9)4-3-13-5(10-4)6(11)12-2/h3H,1-2H3 |
InChI Key |
FTZHEKPHUHBKOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC(=N1)C(=O)OC)(F)F |
Origin of Product |
United States |
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